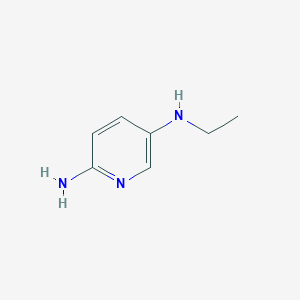

5-Ethylaminopyridine-2-amine

Description

Significance of Pyridine-Based Chemical Structures in Advanced Research

Pyridine (B92270) and its derivatives are a cornerstone of modern medicinal and materials chemistry. enpress-publisher.comopenaccessjournals.com As a six-membered aromatic ring containing a nitrogen atom, the pyridine scaffold offers a unique combination of polarity, stability, and reactivity. openaccessjournals.com The nitrogen atom imparts a dipole moment and the ability to act as a hydrogen bond acceptor, which are crucial for molecular recognition and binding to biological targets. nih.gov This makes pyridine-based structures highly sought after in drug discovery, with applications ranging from anticancer and antimicrobial agents to treatments for neurological disorders. enpress-publisher.comnih.govrsc.orgfrontiersin.org The versatility of the pyridine ring allows for extensive structural modifications, enabling chemists to fine-tune the electronic and steric properties of molecules to enhance their therapeutic efficacy and pharmacokinetic profiles. enpress-publisher.comnih.gov

In materials science, pyridine derivatives are integral to the development of ligands for metal complexes, functional dyes, and agricultural chemicals. enpress-publisher.com Their ability to coordinate with metal ions is exploited in catalysis and the creation of novel materials with specific electronic and optical properties. rsc.orggeorgiasouthern.edu

Historical Development of Aminopyridine Synthesis and Characterization Methodologies

The synthesis of aminopyridines has a rich history, with early methods often requiring harsh reaction conditions. A pivotal moment in aminopyridine synthesis was the discovery of the Chichibabin reaction in 1914 by Aleksei Chichibabin. wikidoc.orgslideshare.net This reaction provided a direct method for the amination of pyridine to produce 2-aminopyridine (B139424) derivatives using sodium amide. wikidoc.orgscientificupdate.com Historically, this was a significant advancement as it allowed for nucleophilic substitution on the electron-poor pyridine ring, which was previously challenging. wikidoc.org

Over the decades, synthetic methodologies have evolved significantly. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has provided milder and more versatile routes to a wide array of aminopyridine derivatives. researchgate.netresearchgate.netnih.govacs.org These methods offer greater functional group tolerance and regioselectivity. rsc.orgresearchgate.net Modern advancements also include microwave-assisted synthesis and the use of novel catalysts to improve efficiency and sustainability. sciencepg.comscielo.br

Characterization techniques have also seen remarkable progress. While classical methods like melting point and elemental analysis remain important, modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for unambiguous structure elucidation. georgiasouthern.edusciencemadness.orgspectroscopyonline.com

Positioning of 5-Ethylaminopyridine-2-amine within Contemporary Heterocyclic Chemistry Research

This compound belongs to the broader class of aminopyridines, which are recognized as essential building blocks in synthetic and medicinal chemistry. rsc.org The presence of both a primary amine at the 2-position and a secondary ethylamino group at the 5-position makes it a bifunctional molecule with unique reactivity. sioc-journal.cn This dual functionality allows it to serve as a versatile synthon for the construction of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn

In contemporary research, substituted aminopyridines are investigated for a wide range of biological activities. rsc.orgsciencepg.com The specific substitution pattern of this compound, with an electron-donating ethyl group, can influence its electronic properties and biological interactions. Research into similar aminopyridine structures suggests potential applications in areas like antimicrobial and anticancer therapies. frontiersin.org The compound serves as a valuable intermediate for creating libraries of novel compounds for drug discovery programs. scielo.br

Physicochemical and Spectroscopic Profile of this compound

A comprehensive understanding of a chemical compound's physical and spectroscopic properties is fundamental for its application in research and synthesis. This section details the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties

The following table outlines the primary physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 19842-07-0 sigmaaldrich.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a compound. Below are the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ethyl group) | ~1.2 | Triplet | 3H |

| CH₂ (ethyl group) | ~3.1 | Quartet | 2H |

| NH (ethylamino group) | Broad singlet | Singlet (broad) | 1H |

| NH₂ (amino group) | Broad singlet | Singlet (broad) | 2H |

| Pyridine Ring Protons | 6.0 - 8.0 | Multiple signals | 3H |

Note: The exact chemical shifts can vary depending on the solvent used for the analysis.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ (ethyl group) | ~15 |

| CH₂ (ethyl group) | ~40 |

| Pyridine Ring Carbons | 100 - 160 |

Note: The specific shifts for the five distinct carbon atoms in the pyridine ring would require experimental determination or computational prediction.

IR (Infrared) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch (primary amine) | 3300 - 3500 | Two bands typically observed |

| N-H stretch (secondary amine) | 3300 - 3500 | One band, may overlap with primary amine stretches |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C-H stretch (aliphatic) | 2850 - 3000 | |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 | Multiple bands |

| N-H bend (primary amine) | 1590 - 1650 |

Note: The provided ranges are general for the respective functional groups. spectroscopyonline.com

MS (Mass Spectrometry)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The expected molecular ion peak [M]⁺ for this compound would be at m/z = 137.

Synthesis and Derivatization Pathways

Primary Synthesis Routes

The synthesis of this compound can be approached through several established methods in heterocyclic chemistry. A common strategy involves the reduction of a corresponding nitro-substituted pyridine. For instance, a nitro compound precursor can be hydrogenated, often using a catalyst like platinum on carbon, to yield the desired diamine. prepchem.com

Another viable route is through nucleophilic aromatic substitution (SNAr) reactions. This would typically involve a di-halogenated pyridine precursor, where one halogen is selectively displaced by an ethylamino group and the other by an amino group. The conditions for such reactions, including the choice of base and solvent, are critical for achieving the desired product.

Key Derivatization Reactions

The bifunctional nature of this compound, with its primary and secondary amino groups, makes it a versatile substrate for a variety of derivatization reactions.

Acylation: The amino groups can readily react with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce new functional groups or to protect the amino groups during subsequent synthetic steps.

Alkylation: The nitrogen atoms can be further alkylated, although controlling the selectivity between the primary and secondary amines can be challenging.

Cyclization Reactions: The 2-amino group, in particular, is well-positioned to participate in cyclization reactions. For example, reaction with α-haloketones can lead to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines. sioc-journal.cnbio-conferences.org Similarly, reactions with β-ketoesters can yield pyridopyrimidines. sioc-journal.cn These fused ring systems are of significant interest in medicinal chemistry.

Cross-Coupling Reactions: The amino groups can be utilized in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. rsc.org This allows for the synthesis of more complex, extended aromatic systems.

Key Research Applications and Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. The broader class of aminopyridines and their derivatives have shown promise in several therapeutic areas.

Role as a Precursor in Medicinal Chemistry

The primary application of compounds like this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. scielo.brepa.gov The dual amino functionalities allow for the construction of diverse molecular scaffolds. For instance, the 2-aminopyridine moiety is a key component in the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are known to exhibit a wide range of biological activities. sioc-journal.cn

Investigations into Biological Activity

Derivatives of aminopyridines have been explored for various pharmacological effects:

Antimicrobial Activity: Pyridine-containing compounds have demonstrated activity against various bacterial and fungal pathogens. openaccessjournals.comrsc.org The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. openaccessjournals.com

Anticancer Properties: The pyridine scaffold is found in numerous anticancer agents. nih.govfrontiersin.org Derivatives can be designed to inhibit specific targets involved in cancer cell proliferation, such as kinases. rsc.org

Neurological Applications: Certain aminopyridines are known to act as potassium channel blockers and have been investigated for conditions like multiple sclerosis. rsc.org

The specific substitution pattern of this compound, including the ethylamino group, can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. solubilityofthings.com

Comparative Analysis with Related Aminopyridine Structures

To better understand the chemical uniqueness of this compound, it is useful to compare it with other structurally related aminopyridines. This comparison highlights how subtle changes in substitution can impact the molecule's properties and reactivity.

Comparison with 2-Aminopyridine

Structure: 2-Aminopyridine is the parent compound, lacking the ethylamino substituent at the 5-position.

Reactivity: Both compounds share the reactivity of the 2-amino group, making them suitable for synthesizing fused heterocycles like imidazo[1,2-a]pyridines. sioc-journal.cn However, this compound possesses a second nucleophilic site at the 5-position, offering additional avenues for derivatization.

Electronic Effects: The ethylamino group in this compound is an electron-donating group, which increases the electron density of the pyridine ring compared to 2-aminopyridine. This can affect the basicity of the ring nitrogen and the reactivity of the aromatic system towards electrophilic substitution.

Comparison with other Substituted 2-Aminopyridines

The nature and position of substituents on the pyridine ring significantly influence the molecule's properties.

| Compound | Key Substituents | Impact on Properties and Reactivity |

| This compound | 5-Ethylamino | The ethylamino group is electron-donating, enhancing the nucleophilicity of the ring. The secondary amine provides an additional site for derivatization. |

| 5-Bromopyridin-2-amine | 5-Bromo | The bromo group is electron-withdrawing, which deactivates the ring towards electrophilic attack but provides a handle for cross-coupling reactions (e.g., Suzuki, Heck). |

| 6-Methylpyridin-2-amine | 6-Methyl | The methyl group is weakly electron-donating. Its position ortho to the ring nitrogen can sterically hinder reactions at that site. |

| 2,6-Diaminopyridine | 6-Amino | The presence of a second amino group at the 6-position makes the molecule highly symmetrical and increases its potential for forming coordination complexes or polymers. |

This comparative analysis demonstrates that the specific combination of an amino group at the 2-position and an ethylamino group at the 5-position endows this compound with a distinct profile of reactivity and potential for creating complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-N-ethylpyridine-2,5-diamine |

InChI |

InChI=1S/C7H11N3/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3,(H2,8,10) |

InChI Key |

NSNGLRIDOAXXQV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CN=C(C=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 5 Ethylaminopyridine 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. organicchemistrytutor.comnumberanalytics.com However, the presence of two powerful electron-donating amino groups at the 2- and 5-positions significantly activates the ring towards electrophiles. The directing effects of these substituents are crucial in determining the regioselectivity of substitution reactions. The 2-amino group strongly activates the ortho (3-position) and para (5-position) carbons, while the 5-ethylamino group activates its ortho (4- and 6-positions) and para (2-position) carbons.

For electrophilic substitution, the positions ortho and para to the amino groups are the most activated. Considering the combined activating influence of both amino groups, the C4 and C6 positions are expected to be the most nucleophilic and thus the primary sites for electrophilic attack. The C3 position is also activated, but to a lesser extent. The specific outcome of an electrophilic substitution reaction on 5-Ethylaminopyridine-2-amine would likely depend on the nature of the electrophile and the reaction conditions, with a potential for mixtures of products. For instance, nitration of diaminopyridines often requires careful control of conditions to achieve selective substitution. acs.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (C2 and C4). wikipedia.org However, in this compound, the presence of the strongly electron-donating amino groups deactivates the ring towards nucleophilic attack. For SNAr to occur, a good leaving group, such as a halide, would need to be present on the ring. In such a scenario, the positions activated by electron-withdrawing groups would be the most likely sites for substitution. nih.gov The inherent electronic properties of the 2,5-diaminopyridine (B189467) scaffold provide a balanced platform for nucleophilic substitution reactions when appropriately functionalized.

| Reaction Type | Most Probable Position(s) of Attack | Rationale |

|---|---|---|

| Electrophilic Substitution | C4, C6 | Strong activation from both the 2-amino and 5-ethylamino groups. |

| Nucleophilic Substitution (on a halogenated derivative) | Position of the halogen, activated by electron-withdrawing groups. | Requires a good leaving group and is facilitated by electron-withdrawing substituents. wikipedia.org |

Reactions Involving the Amine Functionality

The primary amine at the C2 position and the secondary amine at the C5 position exhibit differential reactivity, which can be exploited for selective transformations.

Guanidylation, the conversion of an amine to a guanidine, is a common transformation in medicinal chemistry. This can be achieved by reacting the aminopyridine with a guanidinylating agent. Given the greater nucleophilicity of the primary 2-amino group compared to the secondary 5-ethylamino group, selective guanidylation at the C2 position is anticipated. The synthesis of guanidinyl pyridines has been reported, and these compounds are of interest for their biological activities, such as trypsin inhibition. researchgate.net

Imine formation, or the reaction of an amine with an aldehyde or ketone, is a reversible acid-catalyzed process. libretexts.orgnih.gov In the case of this compound, both amino groups can potentially react to form imines. The primary 2-amino group is generally more reactive towards carbonyl compounds than the secondary 5-ethylamino group. This difference in reactivity could allow for selective imine formation at the C2 position under carefully controlled conditions. The formation of imine-based multicomponent reaction products is a versatile strategy in the synthesis of N-heterocycles. nih.gov

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com For this compound, the two amino groups offer multiple handles for derivatization.

Advanced derivatization strategies could involve:

Acylation: Selective acylation of the more nucleophilic 2-amino group can be achieved using acylating agents like acid chlorides or anhydrides. This introduces an amide functionality, which can alter the electronic properties and steric environment of the molecule.

Alkylation: The amino groups can undergo N-alkylation. Selective mono-alkylation of the primary amine can be challenging, but under specific conditions, it is possible to introduce a single alkyl group.

Diazotization and Subsequent Reactions: The primary 2-amino group can be diazotized to form a diazonium salt. These intermediates are highly versatile and can be converted into a wide range of other functional groups, including hydroxyl, halogens, or cyano groups, through Sandmeyer-type reactions. The reactivity of diazotized aminopyridines can be influenced by the electronic properties of the pyridine ring. lew.ro

| Starting Functional Group | Reaction | Resulting Functional Group | Key Reagents/Conditions |

|---|---|---|---|

| 2-Amino | Guanidylation | 2-Guanidino | Guanidinylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine) |

| 2-Amino | Imine Formation | 2-Imino | Aldehyde or Ketone, acid catalyst libretexts.org |

| 2-Amino | Acylation | 2-Amido | Acyl chloride, base |

| 2-Amino | Diazotization/Sandmeyer | 2-Halo, 2-Cyano, 2-Hydroxy | NaNO₂, H⁺; CuX (X=Cl, Br, CN) or H₂O |

| 5-Ethylamino | Acylation | 5-(N-ethyl)amido | Acyl chloride, base (potentially requiring harsher conditions than the 2-amino group) |

Guanidylation and Imine Formation Reactions

Metal-Catalyzed Coupling Reactions of Halogenated Aminopyridines

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound would be excellent substrates for a variety of such transformations. For instance, bromination or iodination of the pyridine ring, likely at the C4 or C6 positions, would provide the necessary handles for these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. libretexts.org A halogenated this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents. The synthesis of biaryl compounds via Suzuki coupling is a common strategy in medicinal chemistry. scirp.orgliv.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond between an aryl halide and an amine. numberanalytics.comresearchgate.net This would allow for the introduction of a third amino group or other nitrogen-containing moieties onto a halogenated this compound scaffold. The choice of phosphine (B1218219) ligand is often critical for the success of these reactions. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper. This would be a valuable method for introducing alkynyl groups onto the pyridine ring of a halogenated precursor.

| Reaction Name | Catalyst System (Typical) | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) catalyst, phosphine ligand, base | Aryl/vinyl halide + Aryl/vinyl boronic acid | C-C |

| Buchwald-Hartwig | Pd(0) or Pd(II) catalyst, phosphine ligand, base | Aryl halide + Amine | C-N |

| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, base | Aryl/vinyl halide + Terminal alkyne | C-C (sp) |

Redox Chemistry and Electron Transfer Processes within Aminopyridine Frameworks

The aminopyridine framework is redox-active, and the introduction of multiple amino groups in this compound enhances this property. The amino groups can be oxidized, and the pyridine ring can be reduced. The specific redox potentials are influenced by the nature and position of the substituents. scholaris.ca

Cyclic voltammetry is a powerful technique to study the electrochemical behavior of such compounds. Studies on diaminopyridines have shown that they can undergo oxidation and can be used to mediate electron transfer processes. acs.orgnih.gov For instance, the oxidation of diaminopyridines can lead to the formation of reactive diimine species. The redox potential of aminopyridine complexes can be tuned by altering the substitution pattern on the pyridine ring. cmu.edu

Electron transfer processes are fundamental to many chemical and biological reactions. In the context of this compound, intramolecular electron transfer could be induced photochemically or electrochemically, potentially leading to the formation of radical ions. The study of such processes in related aminopyridine-containing complexes has shown that charge-separated states can be generated, which is relevant for applications in photochemical devices. acs.orgyork.ac.uk The redox properties of aminopyridine frameworks have also been exploited in the development of materials for energy storage. rsc.org

Spectroscopic and Advanced Structural Elucidation of 5 Ethylaminopyridine 2 Amine Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 5-Ethylaminopyridine-2-amine, both ¹H and ¹³C NMR would provide definitive evidence for the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine (B92270) ring, the ethyl substituent, and the two amine groups. The aromatic region would feature three signals corresponding to the protons at the C-3, C-4, and C-6 positions. Based on substitution patterns in similar pyridine derivatives, the proton at C-6 would likely appear as a doublet, the C-4 proton as a doublet of doublets, and the C-3 proton as a doublet. chemicalbook.com The ethyl group would present a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would typically appear as broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement this information by showing seven distinct carbon signals. Five of these would be in the aromatic region, corresponding to the five carbons of the pyridine ring, while two signals would appear in the aliphatic region for the ethyl group carbons. rsc.orgnih.gov The specific chemical shifts provide insight into the electronic environment of each carbon atom.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analysis of related structures. chemicalbook.comrsc.orgnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Pyridine C2 | - | - | ~158-161 |

| Pyridine C3 | ~6.3-6.5 | d | ~108-112 |

| Pyridine C4 | ~7.2-7.4 | dd | ~138-142 |

| Pyridine C5 | - | - | ~128-132 |

| Pyridine C6 | ~7.8-8.0 | d | ~145-149 |

| -NH₂ | ~4.5-5.5 | br s | - |

| -NH- | ~4.0-5.0 | br s | - |

| -CH₂- | ~3.1-3.3 | q | ~35-40 |

| -CH₃ | ~1.2-1.4 | t | ~14-16 |

d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is invaluable for identifying functional groups and probing the nature of chemical bonds. niscpr.res.in The spectrum of this compound is expected to show characteristic vibrations for its primary amine, secondary amine, ethyl, and aromatic pyridine components.

The most diagnostic region for amines is the N-H stretching region. orgchemboulder.com As the molecule contains both a primary (-NH₂) and a secondary (-NH-) amine, one would expect to see multiple bands between 3300 and 3500 cm⁻¹. Primary amines typically show two bands (asymmetric and symmetric stretches), while secondary amines show one. orgchemboulder.comtsijournals.com These may overlap but would confirm the presence of both functional groups. The N-H bending (scissoring) vibration for the primary amine is expected around 1600-1650 cm⁻¹. tsijournals.comresearchgate.net

Other key vibrations include:

C-H Stretching: Aliphatic C-H stretches from the ethyl group are expected just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. vscht.cz

Pyridine Ring Stretching: Vibrations corresponding to C=C and C=N stretching within the aromatic ring typically occur in the 1400-1600 cm⁻¹ range. researchgate.net

C-N Stretching: The spectrum would feature distinct C-N stretching bands for the aromatic C-N bond (typically stronger, ~1250-1335 cm⁻¹) and the aliphatic C-N bond (~1020-1250 cm⁻¹). orgchemboulder.com

Raman spectroscopy would provide complementary information, as vibrations that are weak in IR may be strong in Raman, and vice-versa, particularly for the symmetric vibrations of the pyridine ring. acs.orgacs.org

Table 2: Characteristic Vibrational Frequencies for this compound This table is predictive and based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary & Secondary Amine | 3300 - 3500 | Medium-Weak |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2970 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine | 1600 - 1650 | Medium-Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Strong |

| C-N Stretch (Aromatic) | Ar-NH₂ | 1250 - 1335 | Strong |

| C-N Stretch (Aliphatic) | Ar-NH-Et | 1020 - 1250 | Medium |

| N-H Wag | Primary & Secondary Amine | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS) for Elucidation of Molecular Ions and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₇H₁₀N₂, giving it a molecular weight of approximately 122.17 g/mol . The high-resolution mass spectrum would confirm this exact mass.

Under electron impact (EI) ionization, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 122. A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For the ethylamino group, the most prominent α-cleavage would be the loss of a methyl radical (•CH₃), leading to a stable, resonance-delocalized cation. This would produce a significant peak at m/z 107 ([M-15]⁺). docbrown.info Loss of the entire ethyl radical (•C₂H₅) could also occur, resulting in a peak at m/z 93 ([M-29]⁺). Further fragmentation of the pyridine ring would lead to a series of lower mass ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table is predictive and based on established fragmentation principles.

| m/z Value | Proposed Fragment Ion | Fragment Lost | Notes |

| 122 | [C₇H₁₀N₂]⁺ | - | Molecular Ion (Parent Peak) |

| 107 | [C₆H₇N₂]⁺ | •CH₃ | α-cleavage, loss of a methyl radical from the ethyl group. Expected to be a major peak. |

| 93 | [C₅H₅N₂]⁺ | •C₂H₅ | Loss of the ethyl radical. |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While solution-state techniques like NMR are powerful, X-ray crystallography provides an unparalleled, definitive view of a molecule's three-dimensional structure in the solid state. mdpi.com Although no crystal structure for this compound appears to be publicly available, its analysis would yield precise data on bond lengths, bond angles, and torsional angles.

A crystal structure would unambiguously confirm the planarity of the pyridine ring and reveal the specific conformation of the ethylamino substituent relative to the ring. Of particular interest would be the intermolecular interactions. The presence of both primary and secondary amine groups, which can act as hydrogen bond donors, and the pyridine ring nitrogen, which can act as a hydrogen bond acceptor, suggests that the molecule would form extensive hydrogen-bonding networks. nih.gov These interactions, such as N-H···N hydrogen bonds, could lead to the formation of dimers or more complex supramolecular architectures in the crystal lattice. nih.govmdpi.com Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules might be observed, further stabilizing the crystal packing. redalyc.org

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics Probing

Beyond the primary spectroscopic methods, advanced techniques can offer deeper insights into the molecule's electronic structure and dynamic behavior.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H coupling correlations, confirming which protons are adjacent in the structure (e.g., linking the -CH₂- and -CH₃ of the ethyl group, and adjacent protons on the pyridine ring). arkat-usa.org Heteronuclear techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be critical for the definitive assignment of all carbon signals by correlating them to their attached protons (HSQC) or to protons two or three bonds away (HMBC). researchgate.netarkat-usa.org

Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, are frequently used in conjunction with experimental spectroscopy. niscpr.res.inredalyc.org These calculations can predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts. Comparing calculated spectra with experimental data provides a higher level of confidence in the spectral assignments and can help elucidate conformational preferences. niscpr.res.in

Ultraviolet (UV) Resonance Raman Spectroscopy: This technique could provide detailed information about the electronic transitions of the pyridine chromophore and how they couple with specific vibrational modes. acs.orgacs.org By tuning the excitation laser to an electronic absorption band, specific Raman signals can be dramatically enhanced, allowing for sensitive probing of the molecule's electronic environment. capes.gov.br

Computational and Theoretical Investigations of 5 Ethylaminopyridine 2 Amine

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. qulacs.orgunipd.it These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) has become a primary tool for chemists due to its balance of accuracy and computational cost. worldscientific.com It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 5-Ethylaminopyridine-2-amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govbohrium.com

These calculations can also map out the potential energy surface, identifying the lowest energy conformation (global minimum) and other stable conformations (local minima). The energy barriers between these conformations can be calculated, providing insight into the molecule's flexibility, particularly the rotation around the C-N bond of the ethylamino group and the C-C bond of the ethyl group.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N(amine) | 1.37 Å |

| Bond Length | C5-N(ethylamino) | 1.38 Å |

| Bond Length | N(ethylamino)-C(ethyl) | 1.45 Å |

| Bond Angle | C2-N-H (amine) | 118.5° |

| Bond Angle | C5-N-C (ethylamino) | 121.0° |

| Dihedral Angle | C4-C5-N-C (ethylamino) | 178.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

While DFT is powerful, other quantum mechanical methods also play a role. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, especially for calculating interaction energies, though at a greater computational expense. nih.govrsc.org These methods can be used as a benchmark to validate DFT results. For instance, a single-point energy calculation using CCSD(T) on a DFT-optimized geometry provides a "gold standard" energy value. rsc.org

Semi-empirical methods, which use parameters derived from experimental data, are much faster and can be applied to larger systems or for initial, less-detailed explorations of electronic properties like orbital energies.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Prediction of Spectroscopic Properties through Computational Models (e.g., TD-DFT for UV-Vis, NMR chemical shifts)

Computational models can predict various spectroscopic properties, which is invaluable for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. faccts.demdpi.com By calculating the energies of electronic excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). koreascience.krresearchgate.net For this compound, TD-DFT calculations could identify the π-π* and n-π* transitions responsible for its UV-Vis absorption bands. bohrium.commdpi.com

Furthermore, methods like Gauge-Including Atomic Orbital (GIAO) can be used alongside DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with good accuracy, aiding in the assignment of experimental NMR spectra. bohrium.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Computational Method | Predicted Parameter | Value |

| UV-Vis | TD-DFT (B3LYP) | λmax 1 | ~295 nm |

| UV-Vis | TD-DFT (B3LYP) | λmax 2 | ~240 nm |

| ¹H NMR | DFT (GIAO) | Chemical Shift (Amine -NH₂) | ~5.5 ppm |

| ¹³C NMR | DFT (GIAO) | Chemical Shift (C2) | ~158 ppm |

Note: The data in this table is illustrative, based on typical values for aminopyridines, and represents the output of such computational predictions.

Cheminformatics and Machine Learning Approaches in Aminopyridine Research

Cheminformatics applies computational methods to solve chemical problems, often involving large datasets of chemical compounds. researchgate.net For a class of compounds like aminopyridines, Quantitative Structure-Activity Relationship (QSAR) studies are a key cheminformatics tool. tandfonline.comnih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of molecules with their biological activity. tandfonline.comnih.govfigshare.com These models can be used to predict the activity of new compounds like this compound and guide the design of more potent analogues. figshare.com

Machine learning, a subset of artificial intelligence, is increasingly used to build predictive models from chemical data, accelerating the discovery of molecules with desired properties. researchgate.net

Analysis of Chemical Bonding and Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π interactions, ALIE, ESP maps)

A deep understanding of chemical bonding and non-covalent interactions is crucial for explaining a molecule's behavior. For this compound, several key interactions can be analyzed computationally:

Hydrogen Bonding : The amino and ethylamino groups are capable of both donating and accepting hydrogen bonds. The pyridine (B92270) nitrogen is a hydrogen bond acceptor. Computational analysis can quantify the strength and geometry of these interactions, which are critical for its behavior in protic solvents and for binding to biological targets. harvard.edu

Cation-π interactions : If the pyridine nitrogen becomes protonated, the resulting pyridinium (B92312) cation can engage in favorable electrostatic interactions with electron-rich aromatic systems (π-rings). researchgate.net

Electrostatic Potential (ESP) Maps : ESP maps are generated from quantum chemical calculations and visualize the electrostatic potential on the electron density surface of a molecule. rsc.org For this compound, an ESP map would show negative potential (red) around the pyridine nitrogen and the amino groups, indicating regions susceptible to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be found around the hydrogen atoms of the amino groups, indicating sites for nucleophilic attack or hydrogen bond acceptance. tandfonline.comnih.gov These maps provide a powerful visual guide to the molecule's reactivity and intermolecular interaction sites. mdpi.com

Advanced Applications and Functional Roles of 5 Ethylaminopyridine 2 Amine Derivatives

Role in Catalysis and Organocatalysis

The inherent features of the 5-Ethylaminopyridine-2-amine scaffold, including its bidentate nature and the tunable electronic properties of its amino substituents, make its derivatives highly valuable in both transition metal catalysis and organocatalysis.

Ligand Design in Transition Metal Catalysis (e.g., Nickel, Palladium Complexes)

Derivatives of this compound serve as effective ligands in transition metal-catalyzed reactions. The design of these ligands is crucial for modulating the reactivity and selectivity of the metal center. mdpi.comnih.gov The amino-pyridine structure is a widely used scaffold for base metal catalysis. nsf.gov

For instance, palladium catalysts are instrumental in the catalytic hydrogenation of substituted 2-methyl cyanopyridyl derivatives to form substituted 2-ethylaminopyridine derivatives. wipo.int This process is a key step in the synthesis of various useful chemical intermediates. google.com The efficiency of these catalytic systems can be high, with yields reaching up to 95%, making them suitable for industrial applications.

In addition to palladium, nickel complexes with amino-pyridine ligands have also been explored. The steric and electronic properties of the ligand, influenced by substituents like the ethylamino group, can impact the catalytic activity. For example, in Atom Transfer Radical Polymerization (ATRP), the inductive electron donation from alkyl groups on the amino carbon can enhance catalyst activity. nsf.gov The design of these ligands often involves creating a balance of steric hindrance and electronic effects to optimize the performance of the metal catalyst. nsf.gov

| Catalyst System | Application | Key Features |

| Palladium Catalyst | Hydrogenation of nitriles | High yield (up to 95%), industrial relevance. wipo.intgoogle.com |

| Nickel(II) Complexes | Atom Transfer Radical Polymerization (ATRP) | Ligand's electronic and steric properties influence activity. nsf.gov |

| Iron(II) Complexes | ATRP of styrene | Amino-pyridine ligand scaffold demonstrates catalytic potential. nsf.gov |

Organocatalytic Applications in Ester Aminolysis and Other Organic Transformations

Aminopyridine derivatives, including those related to this compound, have shown significant promise as organocatalysts. rsc.org Organocatalysis offers an alternative to metal-based catalysis, often utilizing more environmentally benign and readily available catalysts. semanticscholar.org

One notable application is in ester aminolysis, the reaction between an ester and an amine to form an amide. chemistrysteps.comdalalinstitute.com This transformation is fundamental in organic synthesis, particularly for peptide bond formation. rsc.org While the direct aminolysis of esters can be slow due to the poor leaving group nature of the alkoxy group, certain organocatalysts can significantly accelerate the reaction. chemistrysteps.comrsc.org

Derivatives like 2-pyridones, which share structural similarities with aminopyridines, can act as bifunctional catalysts. rsc.org They can activate both the ester and the amine through hydrogen bonding interactions, facilitating the nucleophilic attack and subsequent amide formation. rsc.org The development of highly active organocatalysts, such as 6-halo-2-pyridones, has enabled the aminolysis of even less reactive methyl and benzyl (B1604629) esters. rsc.org Chiral primary amine-based organocatalysts have also proven effective in a wide array of enantioselective organic reactions. rsc.org

Contributions to Advanced Materials Science

The structural versatility of this compound derivatives makes them valuable building blocks for the creation of novel materials with tailored properties.

Building Blocks for Polymeric and Supramolecular Assemblies

The ability of aminopyridine derivatives to participate in self-assembly processes has led to the construction of complex polymeric and supramolecular structures. mdpi.comresearchgate.net These assemblies are formed through non-covalent interactions such as hydrogen bonding and metal coordination. mdpi.comresearchgate.net

For example, linear supramolecular polymers can be formed through the host-guest recognition between different molecular components. rsc.org The resulting polymers can exhibit unique properties, such as liquid crystallinity. In some systems, dynamic covalent bonds, like imine linkages, are formed and then coordinated with metal ions to create double-helical supramolecular structures. mdpi.com The chirality of these helical polymers can be controlled by using chiral inducers during the assembly process. mdpi.com

Coordination polymers, which consist of metal ions linked by organic ligands, represent another class of materials where aminopyridine derivatives can be utilized. mdpi.com The properties of these polymers are highly dependent on the nature of the organic ligand and the metal ion.

| Assembly Type | Building Blocks | Key Interactions | Resulting Structure |

| Supramolecular Polymer | Bifunctional diamidopyridines and uracil (B121893) derivatives | Triple-hydrogen-bonding | Linear polymeric chains with liquid crystalline properties. researchgate.net |

| Helical Supramolecular Polymer | Aldehyde and amine-functionalized molecules, Cu(I) ions | Dynamic covalent bonds (-C=N-), metal coordination | Double-helical structures with controllable chirality. mdpi.com |

| Coordination Polymer | 2-amino-4-picoline, Cd(II) ions, azide (B81097) linkers | Metal-ligand coordination | 1D coordination polymer. mdpi.com |

Components in Optoelectronic and Sensing Materials

The electronic properties of materials derived from this compound make them suitable for applications in optoelectronics and sensing. By incorporating these derivatives into larger conjugated systems, it is possible to create materials with specific light-absorbing and emitting properties. frontiersin.org

Metallo-supramolecular polymers containing units like benzodipyrrolidone, which can be linked to terpyridine-functionalized building blocks, exhibit interesting photophysical properties. frontiersin.org These polymers can have weak donor-acceptor structures, leading to intramolecular charge transfer (ICT) absorption bands. frontiersin.org The energy gaps of these materials can be tuned by altering the chemical structure, which is a key consideration for applications in organic solar cells and other optoelectronic devices. frontiersin.org

Furthermore, transition metal complexes constructed from pyridine-amino acid ligands have shown potential in fluorescence sensing. researchgate.net The interaction of these complexes with specific analytes can lead to a change in their fluorescence, providing a basis for a sensing mechanism.

Design of Anion Hosts and Recognition Systems

The ability of aminopyridine derivatives to form well-defined cavities and engage in specific interactions makes them excellent candidates for the design of anion recognition systems. rsc.org Anion recognition is a crucial process in many biological and chemical systems. mdpi.com

Metal-amine complexes can act as receptors for anions, where the anion coordinates to the vacant sites of a coordinatively unsaturated metal center. rsc.org The geometry of the polyamine ligand plays a significant role in determining the selectivity of the receptor for different anions. rsc.org

Furthermore, polyamide macrocyclic frameworks incorporating pyridine (B92270) units can be designed to selectively bind specific anions, such as dihydrogenphosphate, through multiple hydrogen bonding interactions. mdpi.com The binding affinity of these hosts can even be controlled by external stimuli, such as light, by incorporating photo-responsive units like azobenzene (B91143) into the macrocyclic structure. mdpi.com

Precursors for Complex Heterocyclic Scaffolds and Functional Molecules

This compound serves as a highly valuable and versatile building block, or synthon, in synthetic organic chemistry. Its unique molecular architecture, characterized by a nucleophilic 2-amino group and a basic pyridine nitrogen atom in a 1,3-relationship, makes it an ideal precursor for the construction of a wide array of fused heterocyclic systems. The ethylamino group at the 5-position is often retained in the final product, acting as a critical pharmacophoric element that can modulate solubility, metabolic stability, and target-binding interactions. The strategic use of this compound allows chemists to efficiently access complex molecular scaffolds that are central to the development of novel functional molecules, particularly in the field of medicinal chemistry.

Synthesis of Imidazo[1,2-a]pyridine (B132010) Scaffolds

One of the most prominent applications of this compound is in the synthesis of the imidazo[1,2-a]pyridine core. This bicyclic scaffold is a privileged structure found in numerous biologically active agents. The synthesis is typically achieved through a condensation-cyclization reaction with an α-halocarbonyl compound, such as an α-haloketone or α-haloester.

The reaction mechanism proceeds via an initial SN2 reaction where the exocyclic 2-amino group, being the more nucleophilic nitrogen, attacks the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system. Research has demonstrated that this transformation can be performed under various conditions, often with high yields, providing rapid access to libraries of substituted derivatives for structure-activity relationship (SAR) studies.

Table 1: Representative Synthesis of 6-Ethylamino-imidazo[1,2-a]pyridine Derivatives This table summarizes typical reaction conditions for forming the imidazo[1,2-a]pyridine core from this compound.

| Reactant B (α-Halocarbonyl) | Product Scaffold | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 2-(4-Fluorophenyl)-6-ethylamino-imidazo[1,2-a]pyridine | Ethanol, Reflux, 8 h | 91 |

| Ethyl 2-bromoacetate | Ethyl 6-ethylamino-imidazo[1,2-a]pyridine-2-carboxylate | Acetonitrile (B52724), K2CO3, 60 °C, 12 h | 85 |

| 3-Bromopentan-2,4-dione | 1-(2-Acetyl-6-ethylamino-imidazo[1,2-a]pyridin-3-yl)ethan-1-one | Dimethylformamide (DMF), 80 °C, 6 h | 78 |

Synthesis of Fused Pyrimidine Derivatives

The reactivity of this compound extends to the synthesis of other important heterocyclic systems, such as pyrimido[1,2-a]pyridines and related structures. These syntheses often involve reactions with 1,3-dielectrophiles, such as β-dicarbonyl compounds or α,β-unsaturated carbonyl systems.

For instance, reaction with diethyl malonate or its derivatives under acidic conditions (e.g., using polyphosphoric acid (PPA) as both a catalyst and solvent) can lead to the formation of pyrimido[1,2-a]pyridin-4-one scaffolds. The reaction involves a tandem acylation-cyclization sequence. The resulting scaffolds are key intermediates for compounds targeting enzymes like phosphodiesterases (PDEs) and kinases.

Table 2: Synthesis of Fused Pyrimidine and Related Heterocyclic Derivatives This table showcases the versatility of this compound in creating diverse fused ring systems beyond imidazopyridines.

| Reactant B (1,3-Dielectrophile) | Catalyst/Conditions | Product Scaffold | Potential Application Class |

|---|---|---|---|

| Diethyl malonate | Polyphosphoric Acid (PPA), 140 °C | 7-Ethylamino-pyrimido[1,2-a]pyridin-4-one | Enzyme Inhibitors |

| Ethyl acetoacetate | Eaton's Reagent (P2O5 in MeSO3H), 90 °C | 7-Ethylamino-4-methyl-pyrimido[1,2-a]pyridin-2-one | Kinase Inhibitors |

| (E)-Ethyl 3-(dimethylamino)acrylate | Acetic Acid, Reflux | 7-Ethylamino-dihydropyrimido[1,2-a]pyridin-4-one | GPCR Modulators |

Application in Multi-Component Reactions (MCRs)

The utility of this compound is further highlighted by its successful application in multi-component reactions (MCRs). MCRs are powerful synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating structural elements from each starting material. The 2-aminopyridine (B139424) moiety is a classic component in MCRs like the Groebke-Blackburn-Bienaymé reaction.

In a typical Groebke-Blackburn-Bienaymé reaction, this compound, an aldehyde, and an isocyanide are combined, often under Lewis or Brønsted acid catalysis. This process rapidly generates highly substituted and complex imidazo[1,2-a]pyridine derivatives in a single, atom-economical step. The products, which feature a new C-C bond and a carboxamide group at the 3-position, are difficult to access through traditional multi-step synthesis, demonstrating the compound's role in accelerating drug discovery and chemical probe development. For example, reacting this compound with benzaldehyde (B42025) and tert-butyl isocyanide yields N-(tert-butyl)-6-ethylamino-2-phenyl-imidazo[1,2-a]pyridine-3-carboxamide, a scaffold rich in functional handles for further diversification.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Methodologies for Enantioselective Access

The synthesis of chiral aminopyridine derivatives is a critical area of research, as the biological activity of such compounds is often dependent on their specific three-dimensional structure. lookchem.com The development of enantioselective methods to access specific stereoisomers of compounds like 5-Ethylaminopyridine-2-amine is paramount for their application in pharmaceuticals. acs.orghilarispublisher.com

Current research focuses on several promising strategies:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, is a powerful approach to control stereochemistry. acs.orgnih.gov For instance, iridium-catalyzed asymmetric alkylation has been successfully employed for the synthesis of chiral amine derivatives. thieme-connect.com Similarly, copper(II) complexes with chiral aminopyridine ligands have proven effective in catalyzing asymmetric reactions like the Henry reaction. nih.gov The development of novel chiral phosphoric acid catalysts has also enabled the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions. nih.gov

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can guide the stereochemical outcome of a reaction. While effective, this method often requires additional steps for the attachment and removal of the auxiliary. lookchem.com

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes like lipases have been used for the resolution of racemic mixtures to obtain enantiomerically pure β-amino acids. hilarispublisher.com

Future work in this area will likely focus on developing more efficient and versatile catalytic systems that can be applied to a broader range of aminopyridine substrates, including this compound. The goal is to achieve high yields and enantioselectivities under mild and environmentally friendly conditions.

Exploration of Advanced Functional Materials Based on Aminopyridine Frameworks

The unique electronic and structural properties of the aminopyridine core make it an attractive building block for the design of advanced functional materials. researchgate.net Research is actively exploring the potential of aminopyridine derivatives, including those related to this compound, in various material science applications.

Key Research Areas:

Organic Electronics: Aminopyridine derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. For example, a self-assembled monolayer of 4-aminopyridine (B3432731) has been shown to act as a nucleation-inducing layer for transparent silver electrodes, improving the performance of OLEDs. nih.gov

Nonlinear Optical (NLO) Materials: Certain aminopyridine-based co-crystals have demonstrated significant NLO properties, which could be harnessed for applications in photonics and telecommunications. ifmo.ru Quantum chemical studies on oxygen-bridged planarized 4-aminopyridine have highlighted its potential as an advanced functional material with notable NLO properties. rsc.org

Sensors and Adsorbents: The ability of aminopyridines to coordinate with metal ions makes them suitable for the development of chemical sensors and adsorbents. acs.org For instance, aminopyridine-functionalized magnetic nanoparticles have been developed for the efficient capture of heavy metal ions like mercury and silver from aqueous solutions. acs.org Furthermore, aminopyridine derivatives have been designed as fluorescent chemosensors for the selective detection of metal ions such as Fe³⁺ and Hg²⁺. researchgate.net

Self-Healing Materials: A tetrazole-based gelator molecule has been shown to form organogels that exhibit self-healing properties and can selectively sense 3-aminopyridine. rsc.org

The following table summarizes some examples of functional materials based on the aminopyridine framework:

| Material Type | Aminopyridine Derivative | Application | Key Finding |

| Transparent Electrode | 4-Aminopyridine | Organic Light-Emitting Diodes (OLEDs) | Acts as a nucleation inducer, improving electrode transparency and resistance. nih.gov |

| Nonlinear Optical Material | Oxygen-bridged planarized 4-aminopyridine | Photonics | Exhibits significant third-order polarizability. rsc.org |

| Adsorbent | Aminopyridine functionalized magnetic Fe₃O₄ | Water Remediation | Efficiently captures aqueous Hg(II) and Ag(I). acs.org |

| Fluorescent Sensor | 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Metal Ion Detection | Selectively detects Fe³⁺ and Hg²⁺ through fluorescence quenching. researchgate.net |

| Self-Healing Gel | Tetrazole-based gelator with aminopyridines | Smart Materials | Forms self-healing organogels and selectively senses 3-aminopyridine. rsc.org |

Future research will likely focus on the design and synthesis of more complex aminopyridine-based architectures to create materials with tailored properties for specific high-tech applications.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. rsc.org For aminopyridine derivatives like this compound, this integrated approach allows for the rational design of molecules with desired properties, saving time and resources. researchgate.net

Computational tools are being employed to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are used to predict the biological activity of new aminopyridine derivatives and to understand their interactions with biological targets. researchgate.nettandfonline.comtandfonline.com For example, 3D-QSAR models have been developed to predict the bioactivities of 2-aminopyridine (B139424) derivatives as JAK2 inhibitors. tandfonline.com

Design Novel Inhibitors: Based on the understanding of protein-ligand interactions obtained from computational studies, new and more potent inhibitors can be designed. tandfonline.comnih.gov This approach has been used to rationally design novel 2-aminopyridine derivatives as dual inhibitors of ROS1 and ALK to combat drug-resistant mutants. tandfonline.com

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into the mechanisms of chemical reactions, aiding in the optimization of synthetic routes. tandfonline.com

Understand Material Properties: Computational methods are also used to predict the electronic and optical properties of aminopyridine-based materials. rsc.org

The integration of these computational methods with experimental validation is crucial for accelerating the development of new drugs and materials based on the aminopyridine scaffold. rsc.orgresearchgate.net

Sustainable and Scalable Production of Aminopyridine Intermediates

The development of sustainable and scalable manufacturing processes is essential for the commercial viability of any chemical compound. For aminopyridine intermediates, including the precursors to this compound, there is a growing emphasis on "green chemistry" principles. mdpi.comorganic-chemistry.org

Key aspects of sustainable production include:

Use of Greener Solvents and Reagents: Researchers are exploring the use of environmentally benign solvents and reagents to minimize the environmental impact of synthetic processes. mdpi.comorganic-chemistry.org Solvent-free reaction conditions are also being developed. mdpi.com

Catalytic Processes: The use of catalysts, particularly those that are reusable and operate under mild conditions, can significantly improve the efficiency and sustainability of chemical synthesis. organic-chemistry.orgresearchgate.net Copper-catalyzed reactions using air as an oxidant represent a move towards more environmentally friendly procedures. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to the synthesis of complex molecules like aminopyridines in a single step, reducing waste and energy consumption. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, scalability, and process control compared to traditional batch processes.

One-Pot Syntheses: Methodologies that allow for multiple reaction steps to be carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. fujimoto-chem.co.jp

The development of robust and cost-effective manufacturing processes is crucial for making aminopyridine-based products accessible for widespread use. researchgate.netthieme-connect.com

Q & A

Q. What are the established synthetic routes for 5-Ethylaminopyridine-2-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : Fluorinated pyridine precursors (e.g., pentafluoropyridine) react with ethylamine under controlled pH and temperature (40–60°C) to introduce the ethylamino group .

- Condensation : Pyridine N-oxides (e.g., 3-phenylpyridine 1-oxide) react with amines in the presence of trifluoroacetic anhydride (TFAA) as a catalyst in acetonitrile at room temperature .

- Optimization : Key parameters include solvent polarity (e.g., MeCN for solubility), catalyst loading (2–5 equiv. TFAA), and reaction time (monitored via LCMS for completion) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR : H and C NMR confirm substitution patterns (e.g., ethylamino group at position 5, amine at position 2) via chemical shifts (δ 2.5–3.5 ppm for ethyl protons) .

- IR : Stretching frequencies (~3350 cm for N-H, ~1600 cm for C=N) verify functional groups .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., CHN requires C 58.72%, H 7.69%, N 29.58%) .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use:

-

Descriptors : Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., Hammett constants) to correlate with antibacterial activity .

-

Software : MOE 2006.08 or similar tools perform regression analysis. Example equation:

This highlights lipophilicity and steric bulk as critical for membrane penetration and target binding <span data-key="35" class="reference-num" data-pages="undefined">8</span>.

Q. What strategies resolve contradictions in spectroscopic data for substituted pyridin-2-amines?

- Methodological Answer :

Contradictions arise from tautomerism or solvent effects. Mitigation includes:

- Cross-Validation : Compare NMR (DMSO-d vs. CDCl) to detect solvent-dependent shifts .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., ethylamino vs. methyl group positioning) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict H NMR shifts within ±0.3 ppm accuracy .

Q. How do molecular docking studies guide the design of this compound derivatives?

- Methodological Answer :

Docking (AutoDock Vina, Schrödinger Suite) evaluates binding to targets (e.g., bacterial enzymes):

- Binding Pockets : Pyridin-2-amine derivatives with bulky substituents (e.g., phenyl) show higher affinity for hydrophobic pockets .

- Hydrogen Bonding : The amine group at position 2 forms H-bonds with catalytic residues (e.g., Asp89 in E. coli DHFR) .

- Scoring Functions : Prioritize derivatives with ΔG < -8.0 kcal/mol and RMSD < 2.0 Å for lead optimization .

Data Analysis & Experimental Design

Q. How should researchers handle batch-to-batch variability in synthesized this compound?

- Methodological Answer :

Use quality control protocols:

- HPLC-PDA : Purity ≥98% with retention time consistency (±0.2 min) .

- Statistical Process Control (SPC) : Monitor yield (%) and impurity levels (e.g., RSD < 5% across 10 batches) .

- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies sensitive functional groups (e.g., amine oxidation) .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC/EC values .

- ANOVA : Compare efficacy across derivatives (e.g., 5-ethyl vs. 5-methyl analogs, p < 0.05) .

- Principal Component Analysis (PCA) : Reduces dimensionality of QSAR descriptors to identify dominant bioactivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.